2-Benzyl-11-chloro-8-methyl-2,8-dihydro(1,2,4)triazino(4,3-d)(1,4)benzodiazepine-3,4,7(6H)-trione
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Overview
Description
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione is a complex heterocyclic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound belongs to the class of triazino-diazepines, which are known for their diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction may involve the use of chlorinated benzyl derivatives and triazine precursors, followed by cyclization and chlorination steps .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, such as metal catalysts or nanocatalysts, to facilitate the cyclization process . Additionally, continuous flow reactors may be employed to enhance the efficiency and scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, such as reducing the chlorinated moiety.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of 2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial properties . Additionally, the compound’s structure allows it to interact with DNA or proteins, potentially leading to anticancer effects .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazine: Exhibits diverse pharmacological activities, including anticancer and antimicrobial properties.
Uniqueness
2-Benzyl-11-chloro-8-methylbenzo[f][1,2,4]triazino[4,3-d][1,4]diazepine-3,4,7(2H,6H,8H)-trione is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of benzyl, chloro, and triazino-diazepine moieties makes it a versatile compound for various applications in scientific research and industry .
Properties
CAS No. |
57632-90-3 |
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Molecular Formula |
C19H15ClN4O3 |
Molecular Weight |
382.8 g/mol |
IUPAC Name |
2-benzyl-11-chloro-8-methyl-6H-[1,2,4]triazino[4,3-d][1,4]benzodiazepine-3,4,7-trione |
InChI |
InChI=1S/C19H15ClN4O3/c1-22-15-8-7-13(20)9-14(15)17-21-24(10-12-5-3-2-4-6-12)19(27)18(26)23(17)11-16(22)25/h2-9H,10-11H2,1H3 |
InChI Key |
UIFUDRFTZKRNDI-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=O)CN2C(=NN(C(=O)C2=O)CC3=CC=CC=C3)C4=C1C=CC(=C4)Cl |
Origin of Product |
United States |
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